molecular formula C5H10O5 B1664797 alpha-L-lyxopyranose CAS No. 7283-06-9

alpha-L-lyxopyranose

Cat. No. B1664797
CAS RN: 7283-06-9
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-NRXMZTRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-L-lyxopyranose is an L-lysopyranose in which the anomeric centre has alpha- configuration.

Scientific Research Applications

Computational Studies of NMR Chemical Shifts

Alpha-L-lyxopyranose has been studied for its NMR chemical shift properties. Computational methods like ab initio and density-functional theory have been used to analyze these shifts, which are crucial for understanding the molecular structure and behavior of carbohydrates like alpha-L-lyxopyranose. Such studies are essential for developing cost-efficient and accurate methods for analyzing carbohydrates (Taubert, Konschin, & Sundholm, 2005).

Synthesis and Conformational Analysis

Research into the synthesis of nucleosides with alpha-L-lyxopyranose has been explored for their potential antiviral and antibiotic properties. The synthesis process involves introducing a hydroxymethyl group onto the pyranose sugar, critical for pharmaceutical applications. Understanding the conformation of these molecules helps in developing drugs and therapeutic agents (Vanheusden, Busson, Herdewijn, & van Calenbergh, 2004).

Pentopyranosyl Oligonucleotide Systems

Alpha-L-lyxopyranose is part of pentopyranosyl oligonucleotide systems, which show the capability of cooperative base-pairing and cross-pairing with DNA and RNA. This property is significant for understanding genetic interactions and could have implications in genetic engineering and biotechnology (Wippo et al., 2001).

Conformational Behavior in Phases

Studies of alpha-L-lyxopyranose in different phases (gas and solution) provide insights into its conformational behavior. These studies help in understanding the interactions of carbohydrates with biological targets, which is fundamental for the development of therapeutic agents (Calabrese et al., 2019).

Enzymatic Interaction Studies

Alpha-L-lyxopyranose has been used in studies of enzymatic interactions, specifically with alpha-galactosidase. These studies contribute to our understanding of glycosylation processes and enzyme mechanisms, which are critical in many biological pathways (Hart et al., 2000).

Conformational Analysis of Hexopyranosides

Research into the conformational analysis of hexopyranosides, including alpha-L-lyxopyranose, helps in understanding the stability and structural properties of these sugars. This knowledge is valuable for the synthesis and application of carbohydrate-based compounds in various scientific fields (Nowacki & Liberek, 2008).

properties

CAS RN

7283-06-9

Product Name

alpha-L-lyxopyranose

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3R,4R,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5+/m0/s1

InChI Key

SRBFZHDQGSBBOR-NRXMZTRTSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O

SMILES

C1C(C(C(C(O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Appearance

Solid powder

Other CAS RN

87-72-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha-L-Lyxopyranose

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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